(3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)
Description
The compound “(3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)” is a bicyclic organophosphorus derivative featuring a central pentane-2,4-diyl linker with bis(oxy) groups bridging two benzo[d][1,3,2]diazaphosphole moieties. Each diazaphosphole ring is octahydro-saturated, incorporating two nitrogen atoms and one phosphorus atom in a heterocyclic arrangement. While direct synthesis data for this compound are unavailable in the provided evidence, structurally related bis(oxy)-linked heterocycles (e.g., triazoles, thiadiazoles) are synthesized via multi-step reactions involving diols, isothiocyanates, or ester intermediates .
Properties
IUPAC Name |
(3aR,7aR)-2-[(2S,4S)-4-[[(3aR,7aR)-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-yl]oxy]pentan-2-yl]oxy-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N4O2P2/c1-32(46-48-42(34-19-7-3-8-20-34)38-27-15-16-28-39(38)43(48)35-21-9-4-10-22-35)31-33(2)47-49-44(36-23-11-5-12-24-36)40-29-17-18-30-41(40)45(49)37-25-13-6-14-26-37/h3-14,19-26,32-33,38-41H,15-18,27-31H2,1-2H3/t32-,33-,38+,39+,40+,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZYHWWUWWAJL-WWTNERIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OP1N(C2CCCCC2N1C3=CC=CC=C3)C4=CC=CC=C4)OP5N(C6CCCCC6N5C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)OP1N([C@@H]2CCCC[C@H]2N1C3=CC=CC=C3)C4=CC=CC=C4)OP5N([C@@H]6CCCC[C@H]6N5C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N4O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound designated as (3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) is a complex organic molecule with potential biological activities. Its unique structure incorporates multiple functional groups that may interact with biological systems in various ways. This article aims to explore its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a phosphole core which is known for its significant electronic properties. The structural complexity includes a pentane backbone with ether linkages and diphenyl substituents that may enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that phosphole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to the one showed inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
2. Antimicrobial Properties
Phosphorus-containing compounds have been reported to possess antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy against particular strains is limited.
3. Enzyme Inhibition
Certain analogs of phosphole compounds have been shown to act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways relevant to cancer or infectious diseases. The specific enzymes targeted by this compound require further investigation.
Case Studies and Research Findings
Here are some notable findings from recent studies:
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with key regulatory proteins involved in the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.
Future Directions
Further research is essential to fully elucidate the biological activity and mechanisms of action of (3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole). Key areas for future studies include:
- In Vivo Studies : To assess the therapeutic potential and toxicity profile.
- Mechanistic Studies : To understand the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that phosphole derivatives exhibit significant anticancer activity. The structural features of this compound may enhance its efficacy against specific cancer types by targeting cellular pathways involved in proliferation and apoptosis.
Case Study: Phosphole Derivatives
A study demonstrated that certain phosphole derivatives showed promise in inhibiting tumor growth in vitro and in vivo. These compounds were designed to interact with specific biomolecular targets, leading to apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. The presence of the benzo[d][1,3,2]diazaphosphole moiety is thought to contribute to reduced inflammatory responses by modulating cytokine production and immune cell activity.
Case Study: Inflammatory Models
A recent publication highlighted the use of similar phosphole compounds in animal models of inflammation. The results indicated a significant reduction in markers of inflammation, suggesting potential therapeutic applications for chronic inflammatory diseases .
Polymer Development
The unique structural characteristics of this compound make it suitable for applications in polymer science. Its ability to form cross-linked networks can be advantageous in creating materials with enhanced thermal and mechanical properties.
Data Table: Properties of Polymers Derived from Phosphole Compounds
| Property | Value |
|---|---|
| Thermal Stability | >300°C |
| Mechanical Strength | High |
| Flexibility | Moderate |
| Biodegradability | Yes |
Nanocomposites
The incorporation of this compound into nanocomposites has been explored to improve electrical conductivity and thermal stability. Research has shown that adding phosphole derivatives can enhance the performance of existing materials used in electronics and energy storage devices.
Catalytic Applications
The compound has potential as a catalyst or catalyst precursor in organic synthesis. Its unique electronic properties may facilitate various chemical transformations, including oxidation and reduction reactions.
Case Study: Catalytic Activity
A study focused on the catalytic activity of phosphole-based compounds revealed their effectiveness in promoting reactions such as cross-coupling and cycloaddition. These reactions are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Green Chemistry Initiatives
In line with green chemistry principles, the use of this compound as a catalyst aligns with efforts to reduce waste and improve reaction efficiency. Its ability to function under mild conditions minimizes the environmental impact associated with traditional catalytic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on:
Bis(oxy) Linkers : Compounds with bis(oxy) bridges, such as the triazole derivatives in (e.g., compounds 3a,b ), share a similar ether-based backbone. However, the target compound replaces triazole rings with diazaphosphole systems, which may alter electronic properties and steric bulk.
Heterocyclic Cores : Diazaphospholes differ from common nitrogen heterocycles (e.g., 1,2,4-triazoles in or 1,3,4-thiadiazoles) by incorporating phosphorus. This substitution could enhance thermal stability or catalytic activity due to phosphorus’s larger atomic radius and variable oxidation states.
Spiro and Bicyclic Systems : Spiro compounds like those in (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) exhibit fused or bridged ring systems but lack phosphorus. The target compound’s octahydro-benzo[d]diazaphosphole rings likely confer greater conformational rigidity compared to spiro systems .
Comparative Data Table
*Estimated based on structural similarity to compounds.
Key Findings and Hypotheses
- Reactivity : The phosphorus atom in the diazaphosphole may act as a Lewis acid, enabling catalytic or coordination chemistry distinct from nitrogen-based analogs. This property is absent in triazole or spiro systems .
- Bioactivity : While triazole derivatives () show antimicrobial and antioxidant activities, the diazaphosphole’s bioactivity remains unexplored. The bulky phenyl groups and phosphorus could modulate membrane permeability or target binding .
- Stability : Octahydro saturation in the diazaphosphole rings likely enhances oxidative stability compared to unsaturated heterocycles, similar to hydrogenated spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
